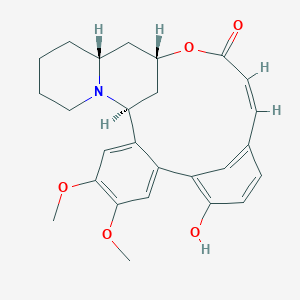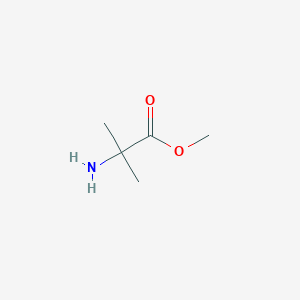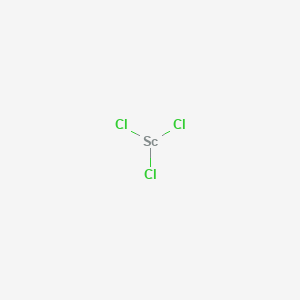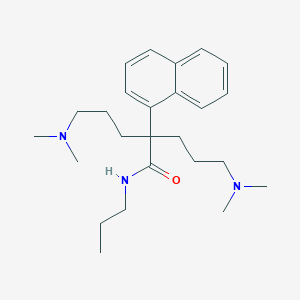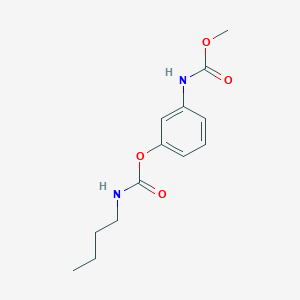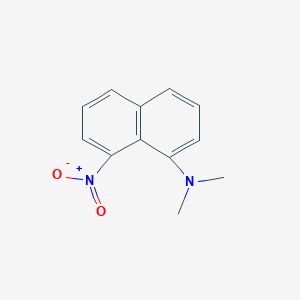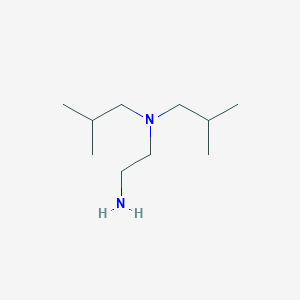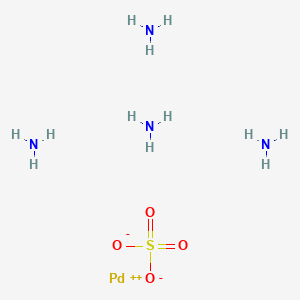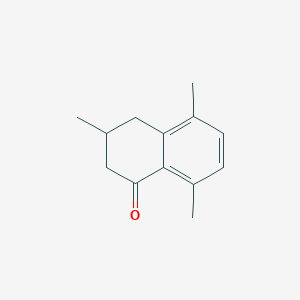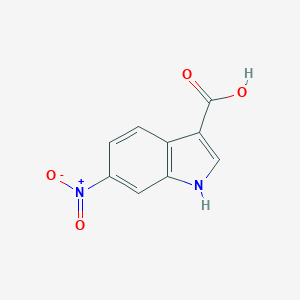
6-Nitro-1h-indole-3-carboxylic acid
Übersicht
Beschreibung
6-Nitro-1H-indole-3-carboxylic acid is a compound with the CAS Number: 10242-03-2 and a molecular weight of 206.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of indole derivatives, including 6-Nitro-1h-indole-3-carboxylic acid, has been a subject of interest in recent years . The synthesis often involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . The process involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .
Molecular Structure Analysis
The InChI code for 6-Nitro-1H-indole-3-carboxylic acid is 1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13) . This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
The chemical reactions involving 6-Nitro-1h-indole-3-carboxylic acid are not well-documented in the available literature .
Physical And Chemical Properties Analysis
6-Nitro-1H-indole-3-carboxylic acid has a number of physical and chemical properties. It has a molecular weight of 206.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
- Herbicidal Activity
- Field : Medicinal Chemistry
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells .
- Method : The specific methods of application or experimental procedures vary depending on the type of cancer and the specific derivative used .
- Results : The results or outcomes obtained also vary, but in general, indole derivatives have shown promise in inhibiting the growth of cancer cells .
- Field : Virology
- Application : Indole derivatives are used as inhibitors of hepatitis C virus NS5B polymerase .
- Method : The specific methods of application or experimental procedures vary depending on the specific derivative used .
- Results : The results or outcomes obtained also vary, but in general, indole derivatives have shown promise in inhibiting the replication of the hepatitis C virus .
Anticancer Agents
Inhibitors of Hepatitis C Virus NS5B Polymerase
- Field : Toxicology
- Application : Indole derivatives are used as inhibitors of botulinum neurotoxin .
- Method : The specific methods of application or experimental procedures vary depending on the specific derivative used .
- Results : The results or outcomes obtained also vary, but in general, indole derivatives have shown promise in inhibiting the activity of botulinum neurotoxin .
- Field : Plant Physiology
- Application : Indole-3-carboxylic acid derivatives play an important role in the biosynthesis of certain secondary metabolites in plants .
- Method : These compounds are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
- Results : Major derivatives such as glucose conjugates of 5-hydroxyindole-3-carbaldehyde, indole-3-carboxylic acid, and 6-hydroxyindole-3-carboxylic acid were identified .
Inhibitor of Botulinum Neurotoxin
Biosynthesis in Plants
Safety And Hazards
The safety data sheet for 6-Nitro-1H-indole-3-carboxylic acid indicates that it is a hazardous substance . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-nitro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFVAHOPRCFNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292418 | |
| Record name | 6-nitro-1h-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1h-indole-3-carboxylic acid | |
CAS RN |
10242-03-2 | |
| Record name | 6-Nitro-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1H-indole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10242-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitro-1h-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


